3-(Dimethylsulfamoyl)-4-fluorobenzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 3-[(dimethylamino)sulfonyl]-4-fluorobenzoic acid reflects its substituent positions on the benzoic acid backbone. The benzene ring contains three functional groups:
- A carboxylic acid (-COOH) at position 1.
- A fluorine atom (-F) at position 4.
- A dimethylsulfamoyl group (-SO₂N(CH₃)₂) at position 3.
The structural formula can be represented textually using SMILES notation as CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F , which encodes the connectivity of atoms. The InChIKey SFRDRLYPUDGRAQ-UHFFFAOYSA-N provides a unique identifier for its three-dimensional conformation.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(dimethylamino)sulfonyl]-4-fluorobenzoic acid | |
| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |
| InChIKey | SFRDRLYPUDGRAQ-UHFFFAOYSA-N |
CAS Registry Number and Alternative Chemical Identifiers
The compound is universally identified by its CAS Registry Number 381229-72-7 . Additional identifiers include:
- MDL Number : MFCD09040991
- PubChem CID : 11118373
- Synonym : 3-(N,N-dimethylsulfamoyl)-4-fluorobenzoic acid
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 381229-72-7 | |
| PubChem CID | 11118373 | |
| MDL Number | MFCD09040991 |
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀FNO₄S indicates the presence of nine carbon, ten hydrogen, one fluorine, one nitrogen, four oxygen, and one sulfur atom . The molecular weight is 247.25 g/mol , calculated as follows:
Table 3: Atomic Composition and Weight Contribution
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.011 | 108.099 |
| H | 10 | 1.008 | 10.080 |
| F | 1 | 18.998 | 18.998 |
| N | 1 | 14.007 | 14.007 |
| O | 4 | 15.999 | 63.996 |
| S | 1 | 32.065 | 32.065 |
| Total | - | - | 247.245 |
The calculated weight (247.25 g/mol) aligns with experimental values reported in PubChem and commercial catalogs . The sulfonamide group (-SO₂N(CH₃)₂) contributes 32.065 g/mol from sulfur and 14.007 g/mol from nitrogen, while the fluorine atom adds 18.998 g/mol, underscoring the compound’s distinct mass profile .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRDRLYPUDGRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381229-72-7 | |
| Record name | 3-(dimethylsulfamoyl)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzoic acid derivative. One common method involves the sulfonation of 4-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction replaces the acidic proton with an alkyl/aryl group, forming esters:
Key Data:
-
Typical catalysts: Sulfuric acid or thionyl chloride (SOCl).
-
Yields vary between 60–85% depending on alcohol reactivity.
Amidation Reactions
The carboxylic acid reacts with primary/secondary amines to form amides, a critical step in pharmaceutical derivatization.
Example Synthesis (from ):
-
Intermediate Formation :
-
3-(Dimethylsulfamoyl)-4-fluorobenzoic acid → Acid chloride (using SOCl).
-
React with 3,4-difluoroaniline → Amide intermediate (65% yield).
-
-
Final Product :
Conditions :
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at the fluorine position.
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| NH | 3-Sulfamoyl-4-aminobenzoic acid | 77 | DMF, 80°C, 12 hrs | |
| SH | Thioether derivative | 64 | KCO, ethanol |
Mechanistic Insight :
-
Fluorine acts as a leaving group due to the electron-withdrawing sulfamoyl and carboxylic acid groups.
Condensation Reactions
The dimethylsulfamoyl group participates in condensation with aldehydes or ketones.
Example :
-
Reaction with formaldehyde forms a methylene-bridged dimer (observed in TLC analysis).
Sulfonamide Functionalization
The dimethylsulfamoyl group undergoes alkylation or oxidation:
Alkylation :
-
Reacting with alkyl halides (e.g., methyl iodide) yields N-alkylated sulfonamides .
Oxidation : -
Treatment with HO converts sulfonamide to sulfonic acid (rare under mild conditions).
Biological Activity via Chemical Modifications
Derivatives of this compound show pharmacological relevance:
| Derivative | Modification | Biological Activity (IC) | Source |
|---|---|---|---|
| ARN23746 | n-Octylamide + CF | NKCC1 inhibition: 88.5% at 100 μM | |
| Compound 4a | Cyclopentylamide | HBV capsid inhibition: 62% |
Structure-Activity Relationship (SAR) :
-
Elongated hydrophobic chains (e.g., n-octyl) enhance NKCC1 inhibition .
-
Trifluoromethyl groups improve metabolic stability (>60 min half-life in liver homogenates) .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous solutions but degrades under acidic/basic conditions:
| pH | Degradation Rate (t) | Primary Product |
|---|---|---|
| 7.4 | >24 hours | Intact compound |
| 2.0 | 2.5 hours | 4-Fluorobenzoic acid |
| 12.0 | 1.8 hours | Sulfamate cleavage |
Coordination Chemistry
The sulfamoyl group acts as a ligand for metal ions:
| Metal | Complex Formed | Application |
|---|---|---|
| Cu(II) | Square-planar complex | Catalytic oxidation |
| Fe(III) | Octahedral complex | MRI contrast agent study |
Scientific Research Applications
Neuropharmacological Applications
One of the primary applications of 3-(dimethylsulfamoyl)-4-fluorobenzoic acid is as a selective inhibitor of the sodium-potassium-chloride cotransporter 1 (NKCC1). Research has demonstrated its potential in treating neurodevelopmental disorders such as Down syndrome and autism, where it helps regulate intracellular chloride levels, thereby improving neuronal function.
Case Study: Selective NKCC1 Inhibition
A study characterized this compound as part of a new class of selective NKCC1 inhibitors. The compound was found to have a significantly safer pharmacological profile compared to traditional diuretics like bumetanide, which also inhibit NKCC2 and cause unwanted diuretic effects. The study reported that this compound exhibited:
- In vitro efficacy in neuronal cultures.
- In vivo effectiveness in mouse models, showing improved behavioral outcomes related to chloride ion regulation .
Table 1: Comparison of NKCC1 Inhibitors
| Compound Name | Selectivity | In Vivo Efficacy | Diuretic Effect |
|---|---|---|---|
| This compound | High | Positive | None |
| Bumetanide | Low | Positive | Present |
Antiviral Properties
Another significant application of this compound is its potential as an antiviral agent. Research has indicated that derivatives of sulfamoylbenzamide, including this compound, exhibit promising antiviral effects against Hepatitis B virus (HBV) by functioning as capsid assembly effectors.
Case Study: Antiviral Activity Against HBV
In a detailed investigation, the synthesis and evaluation of sulfamoylbenzamide derivatives revealed their ability to disrupt HBV capsid assembly. The study highlighted:
- Effective inhibition of viral replication in cell cultures.
- Potential for development into curative treatments for chronic HBV infections .
Table 2: Antiviral Efficacy of Sulfamoyl Derivatives
| Compound Name | Viral Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HBV | 0.5 | Capsid assembly disruption |
| DVR-23 | HBV | 0.2 | Capsid assembly effector |
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this compound and its derivatives. These studies focus on modifications that enhance solubility, metabolic stability, and selectivity towards target receptors.
Findings from SAR Studies
The SAR studies revealed that:
- Modifications to the alkyl chain length significantly influenced NKCC1 inhibitory activity.
- Compounds with longer alkyl chains demonstrated improved solubility and metabolic stability while maintaining high inhibitory potency .
Table 3: SAR Findings on Alkyl Chain Modifications
| Compound Modification | NKCC1 Activity (%) at 100 µM | Solubility (µM) |
|---|---|---|
| n-Octyl chain | 88.5 | >250 |
| n-Hexyl chain | 71.7 | >200 |
| n-Butyl chain | 15.6 | <50 |
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Antibacterial Activity
- 4-Fluorobenzoic acid derivatives (e.g., compound 5-20) exhibit moderate antibacterial activity against Gram-positive and Gram-negative strains. Introducing a halogen (F or Cl) at the 4-position enhances activity compared to non-halogenated analogs .
- 4-Chlorobenzoic acid derivatives (e.g., compound 5-19) show significantly higher toxicity against bacteria than their 4-fluoro counterparts, suggesting that chlorine’s stronger electron-withdrawing effects enhance bioactivity .
Pharmacokinetic Properties
- Derivatives with longer aliphatic chains (4–5 carbons) show increased P-gp substrate probabilities, which may correlate with rapid systemic elimination .
Metabolic and Toxicity Profiles
- Metabolism : Substituted benzoic acids, including 4-fluoro derivatives, undergo conjugation (e.g., glucuronidation) and oxidative metabolism, with electronic properties (e.g., fluorine’s electronegativity) influencing metabolic rates .
- Toxicity : Fluorobenzoic acids generally exhibit lower acute toxicity compared to chlorinated analogs, as seen in comparative studies of 4-fluoro- and 4-chlorobenzoic acid hydrazides .
Biological Activity
3-(Dimethylsulfamoyl)-4-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀FNO₄S
- SMILES : CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
- IUPAC Name : this compound
The compound features a dimethylsulfamoyl group attached to a fluorobenzoic acid structure, which plays a crucial role in its biological activity.
Research indicates that this compound acts primarily as a selective inhibitor of the sodium-potassium-chloride cotransporter 1 (NKCC1). This inhibition is significant for conditions characterized by altered chloride ion homeostasis, such as Down syndrome (DS) and autism spectrum disorders (ASD) .
Key Mechanistic Insights:
- Selective Inhibition : Unlike traditional diuretics like bumetanide, which inhibit both NKCC1 and NKCC2, this compound selectively targets NKCC1, minimizing adverse diuretic effects .
- Neuroprotective Effects : The selective inhibition of NKCC1 has been shown to rescue cognitive deficits in mouse models of DS, suggesting a therapeutic potential for neurodevelopmental disorders .
Biological Activity and Efficacy
The compound has been evaluated for its biological activity through various in vitro and in vivo studies.
Case Studies and Research Findings:
- In Vitro Studies :
-
In Vivo Efficacy :
- In mouse models, chronic administration of the compound resulted in improved cognitive function without the diuretic side effects associated with traditional treatments .
- Behavioral assessments indicated that the compound could ameliorate symptoms associated with ASD by restoring proper GABAergic transmission .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Selectivity for NKCC1 | Efficacy in Animal Models | Diuretic Effect |
|---|---|---|---|
| Bumetanide | Non-selective | Moderate | Yes |
| This compound | Selective | High | No |
Safety Profile
The safety profile of this compound has been assessed in various studies. It is classified as having low acute toxicity with no significant adverse effects noted during chronic exposure in animal models . However, it can cause eye irritation, necessitating caution during handling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 4-fluorobenzoic acid as the core scaffold. Introduce the dimethylsulfamoyl group via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (150°C, 24 hours) to avoid over-sulfonation .
- Step 2 : Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane).
- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or byproducts .
- Key Data :
| Reaction Step | Yield | Key Conditions |
|---|---|---|
| Sulfonation | 75% | 150°C, 24 h |
Q. How can the crystal structure of this compound be resolved?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Employ WinGX for data integration and symmetry validation .
- Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF).
- Critical Parameters :
- Ensure high-resolution data (≤ 0.8 Å) for accurate sulfonamide and fluorine positional refinement .
Q. What are the key spectroscopic markers for identifying this compound?
- Methodology :
- FT-IR : Look for S=O stretching (1350–1200 cm⁻¹) and C-F bending (1100–1000 cm⁻¹).
- NMR :
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling).
- ¹⁹F NMR: Single peak near δ -110 ppm (para-fluorine) .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylsulfamoyl group influence acidity compared to other fluorobenzoic acids?
- Methodology :
- Measure pKa via potentiometric titration (0.1 M KCl, 25°C). Compare with meta- and para-fluorobenzoic acids.
- Key Insight : The electron-withdrawing sulfamoyl group increases acidity, but steric hindrance from dimethyl groups may reduce solvation, leading to a net pKa ~2.5 (vs. 4.08 for 4-fluorobenzoic acid) .
- Data Comparison :
| Compound | pKa |
|---|---|
| 4-Fluorobenzoic acid | 4.08 |
| 3-Fluorobenzoic acid | 3.86 |
| 3-(Dimethylsulfamoyl)-4-FBA | ~2.5 |
Q. What thermodynamic properties are critical for combustion calorimetry studies of this compound?
- Methodology :
- Use platinum-lined rotating-bomb calorimetry. Pre-saturate the bomb with 5 mol dm⁻³ HF to capture fluorine combustion products. Calibrate with benzoic acid (NIST SRM 39j) .
- Key Data :
| Parameter | Value (kJ/mol⁻¹) |
|---|---|
| ΔcH° (experimental) | -3250 ± 15 |
| Theoretical (Gaussian 09) | -3235 ± 20 |
Q. How does this compound interact with biological targets, such as microbial enzymes?
- Methodology :
- Perform molecular docking (AutoDock Vina) using αvβ6 integrin or bacterial dihydrofolate reductase as targets. Validate with MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Key Finding : The sulfamoyl group may mimic sulfonamide antibiotics, but fluorine’s electronegativity disrupts hydrogen bonding in enzyme active sites .
Analytical Challenges and Solutions
Q. How to resolve discrepancies in crystallographic data due to fluorine’s anomalous scattering?
- Methodology :
- Use high-flux synchrotron radiation (λ = 0.7–0.9 Å) to enhance fluorine signal-to-noise. Apply multi-conformer refinement in SHELXL to model disorder .
Q. What strategies mitigate hydrofluoric acid formation during combustion analysis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
